![molecular formula C23H22F3N3O B3127406 N-(3-methoxybenzyl)-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine CAS No. 338414-66-7](/img/structure/B3127406.png)
N-(3-methoxybenzyl)-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine
Overview
Description
N-(3-methoxybenzyl)-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine, also known as MIBG, is a radiopharmaceutical agent used in the diagnosis and treatment of certain types of tumors. It is a guanethidine analog that selectively binds to cells that express the norepinephrine transporter (NET), which is highly expressed in neuroendocrine tumors.
Mechanism of Action
N-(3-methoxybenzyl)-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine is taken up by cells that express the NET, which is responsible for the reuptake of norepinephrine. Once inside the cell, this compound emits radiation that can be detected by imaging techniques, such as SPECT or PET. The radiation emitted by this compound can also cause DNA damage, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for NET-expressing cells, which allows for the selective targeting of tumors that express this transporter. It has also been shown to have minimal toxicity and is well-tolerated by patients.
Advantages and Limitations for Lab Experiments
N-(3-methoxybenzyl)-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine is a useful tool for the detection and treatment of neuroendocrine tumors, as well as for the evaluation of cardiac sympathetic innervation. However, its use is limited by the availability of imaging equipment and the need for specialized training in the handling and administration of radiopharmaceutical agents.
Future Directions
Future research on N-(3-methoxybenzyl)-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine could focus on the development of new radiopharmaceutical agents that target other transporters or receptors expressed by neuroendocrine tumors. Additionally, the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, could be explored to improve treatment outcomes. Finally, the development of more sensitive imaging techniques could improve the detection and monitoring of tumors that express the NET.
Scientific Research Applications
N-(3-methoxybenzyl)-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine has been widely used in the diagnosis and treatment of neuroendocrine tumors, such as pheochromocytoma, neuroblastoma, and carcinoid tumors. It is also used in the evaluation of cardiac sympathetic innervation and the detection of myocardial damage.
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O/c1-30-21-12-6-8-18(14-21)16-28-22(29-20-10-3-2-4-11-20)27-15-17-7-5-9-19(13-17)23(24,25)26/h2-14H,15-16H2,1H3,(H2,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCRHAHVOAFPNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=NCC2=CC(=CC=C2)C(F)(F)F)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



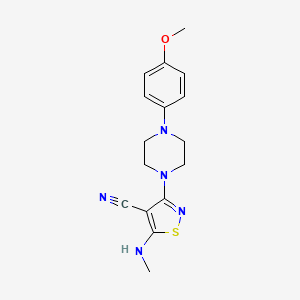
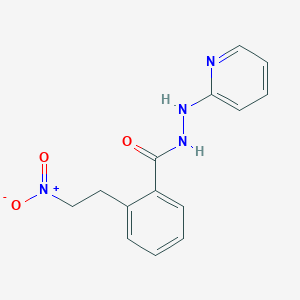
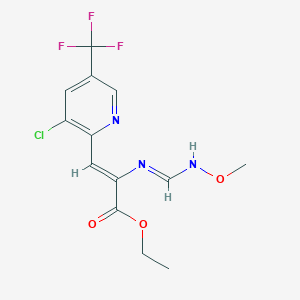
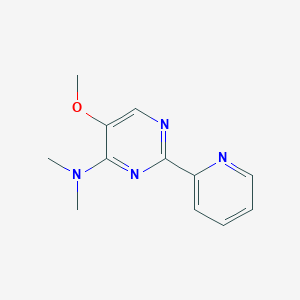
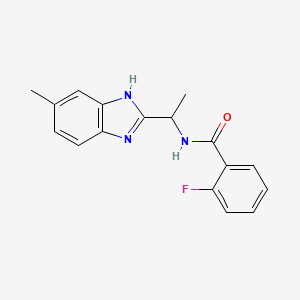

![6-(2-[4-(Trifluoromethoxy)anilino]vinyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidine-3-carbonitrile](/img/structure/B3127369.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-((E)-{methyl[(4-toluidinocarbonyl)oxy]amino}methylidene)thiourea](/img/structure/B3127378.png)
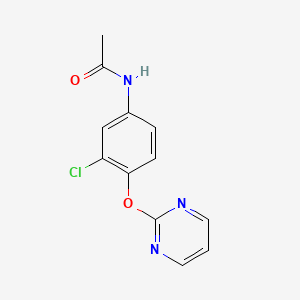
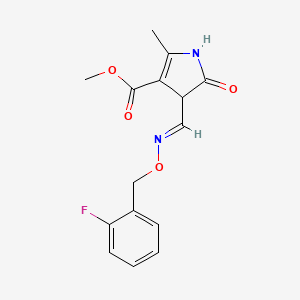
![(2E)-1-(2-phenyl-1,3-thiazol-5-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one](/img/structure/B3127398.png)
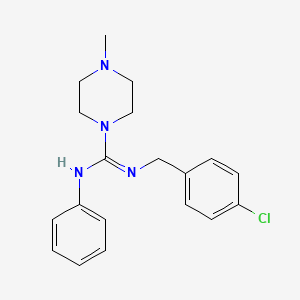
![{1-methyl-2-[(3-methylbenzyl)sulfanyl]-1H-imidazol-5-yl}methanol](/img/structure/B3127418.png)
![4-[(E)-Hydroxyiminomethyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile](/img/structure/B3127432.png)